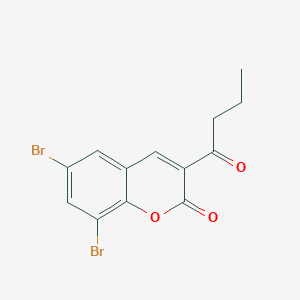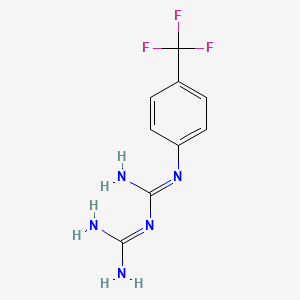
2-(2,6-Dimethylphenyl)sulfanylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dimethylphenyl)sulfanylaniline is an organic compound with the molecular formula C14H15NS It is characterized by the presence of a sulfanyl group attached to an aniline moiety, with two methyl groups positioned on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenyl)sulfanylaniline typically involves the reaction of 2,6-dimethylbenzenethiol with aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
2-(2,6-Dimethylphenyl)sulfanylaniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or modify the aniline moiety.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified aniline derivatives.
Substitution: Nitroaniline or halogenated aniline derivatives.
科学研究应用
2-(2,6-Dimethylphenyl)sulfanylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2,6-Dimethylphenyl)sulfanylaniline involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biological molecules, potentially affecting their function. The aniline moiety may interact with enzymes or receptors, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 2-[(2,4-Dimethylphenyl)sulfanyl]aniline
- 2-[(2,5-Dimethylphenyl)sulfanyl]aniline
- 2-[(3,4-Dimethylphenyl)sulfanyl]aniline
Comparison
Compared to its analogs, 2-(2,6-Dimethylphenyl)sulfanylaniline may exhibit unique properties due to the specific positioning of the methyl groups on the phenyl ring This can influence its reactivity, stability, and interactions with other molecules
属性
CAS 编号 |
33264-60-7 |
|---|---|
分子式 |
C14H15NS |
分子量 |
229.34 g/mol |
IUPAC 名称 |
2-(2,6-dimethylphenyl)sulfanylaniline |
InChI |
InChI=1S/C14H15NS/c1-10-6-5-7-11(2)14(10)16-13-9-4-3-8-12(13)15/h3-9H,15H2,1-2H3 |
InChI 键 |
AWCMNPKTLMOABD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)SC2=CC=CC=C2N |
规范 SMILES |
CC1=C(C(=CC=C1)C)SC2=CC=CC=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-4-[2-(1H-indol-3-yl)ethyl]pyridinium bromide](/img/structure/B1621271.png)











